N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(13-5-6-13)16-8-10-21(19,20)17-9-7-12-3-1-2-4-14(12)11-17/h1-4,13H,5-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSPXEGZDYNVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide generally involves multi-step reactions:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This step often employs cyclization reactions under acidic conditions.
Sulfonylation: The intermediate reacts with sulfonyl chloride to form a sulfonamide linkage, typically in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Carboxamidation: Introduction of the cyclopropanecarboxamide group involves amide bond formation, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents.
Industrial Production Methods
Industrial synthesis may adopt a more streamlined and cost-effective approach, often involving continuous flow techniques to enhance efficiency and yield. Reactions are carefully monitored, and advanced purification techniques, such as column chromatography, are employed to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or other derivatives, using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or carboxamide groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, simplified sulfonyl derivatives
Substitution Products: Varied functional derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound's ability to inhibit AKR1C3 makes it a candidate for anticancer therapies. Research indicates that targeting this enzyme can disrupt tumor growth and proliferation. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Neuropharmacology
Given its isoquinoline structure, this compound may have neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine receptors. Investigations into its role as a modulator of neurochemical pathways could provide insights into treatments for neurological disorders.
Metabolic Disorders
The inhibition of AKR1C3 is also relevant in the context of metabolic diseases such as diabetes and obesity. By modulating steroid metabolism, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide may influence insulin sensitivity and lipid metabolism, warranting further exploration in metabolic research.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide exhibited significant inhibition of AKR1C3 activity in vitro. The results indicated a dose-dependent reduction in cell viability in breast cancer cell lines, suggesting potential for development into an anticancer drug .
Case Study 2: Neuroactive Properties
In research focused on neuropharmacology, the compound was tested for its effects on dopamine receptor modulation. Results indicated that it could act as a negative allosteric modulator at dopamine D2 receptors, which are implicated in several psychiatric disorders . This finding opens avenues for further investigation into its therapeutic potential in treating conditions like schizophrenia or depression.
Summary Table of Applications
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Anticancer | Inhibition of AKR1C3 | Reduced tumor growth |
| Neuropharmacology | Modulation of dopamine receptors | Potential treatment for psychiatric disorders |
| Metabolic Disorders | Alteration of steroid metabolism | Improved insulin sensitivity |
Wirkmechanismus
The compound exerts its effects primarily through the interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes, particularly those involved in microbial growth or cancer cell proliferation, by binding to the active site and blocking substrate access.
Pathway Modulation: The compound may modulate biochemical pathways, influencing processes like DNA replication and protein synthesis, thus exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related carboxamide derivatives from the provided evidence. While direct pharmacological or physicochemical data for the target are absent, trends in synthesis, stereochemistry, and functional group effects are inferred.
Key Observations
Core Structure Variations :
- The target compound’s cyclopropane core contrasts with the cyclohexane in ’s compound. Cyclopropanes are more rigid and metabolically stable due to ring strain, whereas cyclohexanes offer conformational flexibility .
Functional Group Impact: The sulfonyl group in the target compound may improve aqueous solubility compared to the 4-methoxyphenoxy group in ’s analog, which introduces moderate polarity . The dihydroisoquinoline moiety (target) and 7-chloroquinoline () both enable π-π interactions, but the latter’s chlorine atom enhances electrophilic reactivity and target binding .
Stereochemical Considerations :
- ’s compound exhibits a high diastereomer ratio (23:1), suggesting that stereoselective synthesis methods (e.g., asymmetric catalysis) could be relevant for the target compound’s ethyl sulfonyl linkage .
Pharmacological Implications :
- The difluorocyclohexane in ’s compound increases lipophilicity, favoring blood-brain barrier penetration. By contrast, the target’s sulfonyl group may prioritize peripheral action .
Research Findings and Limitations
- Synthetic Feasibility : The 78% yield reported for ’s compound supports the viability of carboxamide synthesis via radical or nucleophilic pathways, applicable to the target molecule .
- Spectroscopic Data Gaps : While provides detailed NMR and MS data for its compound, analogous data for the target are unavailable, limiting direct comparisons .
- Biological Activity: The quinoline-piperazine derivative in shows kinase inhibitory activity, inferred from its structural similarity to known inhibitors. The target’s dihydroisoquinoline-sulfonyl motif may similarly target proteases or GPCRs, but experimental validation is needed.
Biologische Aktivität
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C18H19N2O3S
- Molecular Weight : 362.4 g/mol
- CAS Number : 922036-23-5
The compound includes a 3,4-dihydroisoquinoline moiety linked to a sulfonyl group and a cyclopropanecarboxamide structure, which may influence its interaction with biological targets.
The biological activity of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease processes. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
These findings indicate that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide and evaluating their biological activities found that modifications to the sulfonyl group significantly enhanced antiproliferative effects against breast cancer cell lines (IC50 reduced to 8 µM) .
- In Vivo Studies : In animal models, administration of the compound showed a reduction in tumor size and improved survival rates compared to control groups. The mechanism was linked to apoptosis induction in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
- Molecular Docking Studies : Computational studies using molecular docking techniques suggested that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism, supporting its potential as an enzyme inhibitor .
Q & A
Basic: What are the key steps and methodological considerations for synthesizing N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide?
The synthesis involves multi-step organic reactions:
- Cyclization : Formation of the 3,4-dihydroisoquinoline core via cyclization reactions, often using acidic or basic conditions to promote ring closure .
- Sulfonylation : Introduction of the sulfonyl group to the dihydroisoquinoline moiety using sulfonyl chlorides or similar reagents under controlled temperatures (0–25°C) .
- Amide Coupling : Final coupling of the cyclopropanecarboxamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to ensure efficient amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) or silica gel column chromatography is critical for isolating the pure compound, especially when diastereomers or impurities are present .
Advanced: How can diastereoselectivity be controlled during the synthesis of related dihydroisoquinoline derivatives?
Diastereomer ratios (e.g., dr 23:1 in ) are influenced by:
- Reaction Temperature : Lower temperatures favor kinetic control, reducing undesired stereoisomers .
- Catalytic Systems : Chiral catalysts or Lewis acids can enhance stereochemical outcomes .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving selectivity .
- Substrate Preorganization : Bulky substituents on intermediates can sterically guide bond formation .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, including cyclopropane ring geometry and sulfonyl group placement .
- HPLC-MS : Validates purity (>95%) and molecular weight, especially for detecting sulfonation byproducts .
- X-ray Crystallography : Resolves absolute stereochemistry of crystalline intermediates or final products .
Advanced: How can researchers evaluate the compound's biological activity and target engagement?
- In Vitro Assays : Enzyme inhibition studies (e.g., IC determination) using fluorogenic substrates or radiolabeled ligands .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs, guided by the sulfonyl group’s electrostatic interactions .
- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations to correlate bioactivity with pharmacokinetic properties .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare datasets for variables like assay conditions (pH, temperature) or cell line specificity .
- Structural Reanalysis : Verify compound purity and stereochemistry, as impurities or diastereomers can skew results .
- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target specificity .
Basic: What computational tools are recommended for predicting physicochemical properties?
- PubChem/ChEMBL : Retrieve logP, polar surface area, and solubility predictions to guide formulation .
- Molecular Dynamics Simulations : Explore conformational flexibility of the cyclopropane ring and sulfonyl-ethyl linkage .
- ADMET Prediction : Tools like SwissADME assess absorption and metabolic stability, critical for in vivo studies .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., sulfonylation time, catalyst loading) .
- Microwave-Assisted Synthesis : Reduces reaction times for steps like cyclization or amide coupling .
- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., sulfonation) via precise temperature control .
Advanced: What structural analogs of this compound have shown promising bioactivity, and how do they compare?
- 6,7-Dimethoxy Derivatives : Exhibit neuroprotective effects via enhanced blood-brain barrier penetration .
- Chromene-Containing Analogs : Demonstrate antioxidant activity due to the conjugated π-system .
- Isoquinoline-Sulfonamide Hybrids : Show anti-inflammatory properties via COX-2 inhibition .
Comparative studies should focus on substituent effects: Electron-withdrawing groups (e.g., sulfonyl) enhance target affinity, while cyclopropane rings improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
